

Dodemorph Acetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dodemorph acetate*

Cat. No.: *B1199084*

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Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **Dodemorph acetate**, a morpholine-derived fungicide. It details the compound's chemical properties, mechanism of action, and relevant analytical methodologies.

Core Chemical Data

Dodemorph acetate is the acetate salt of the parent compound Dodemorph. Key identifying information is summarized below.

Property	Value
CAS Number	31717-87-0[1][2][3]
Molecular Formula	C20H39NO3[1][2]
Molecular Weight	341.53 g/mol [3][4]
IUPAC Name	acetic acid;4-cyclododecyl-2,6-dimethylmorpholine[1]
Synonyms	4-cyclododecyl-2,6-dimethylmorpholine acetate, Cyclomorph, Meltatox, Milban[1][4][5][6]

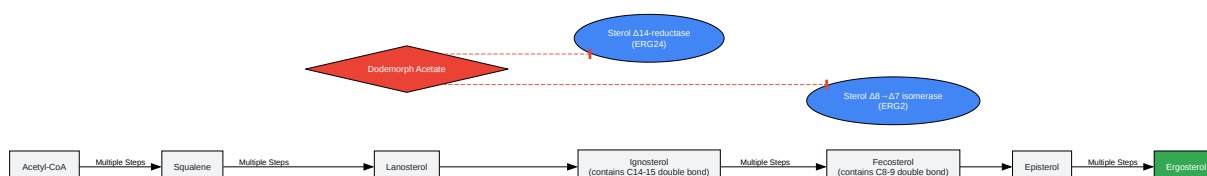
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Dodemorph acetate functions as a systemic fungicide with both protective and curative properties. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes.^{[7][8]} Specifically, **Dodemorph acetate** targets two key enzymes in the late stages of the ergosterol biosynthesis pathway:

- Sterol $\Delta 14$ -reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C14-C15 position of sterol precursors. Inhibition by morpholine fungicides like Dodemorph generally occurs at micromolar concentrations.
- Sterol $\Delta 8 \rightarrow \Delta 7$ isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position, a crucial step in forming the correct sterol structure. Morpholines are potent inhibitors of this enzyme, typically acting at nanomolar concentrations.^[1]

The simultaneous inhibition of these two enzymes disrupts the normal production of ergosterol, leading to the accumulation of aberrant sterol intermediates. This disruption of the fungal cell membrane ultimately results in cell death.

Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the points of inhibition by **Dodemorph acetate**.



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Ergosterol biosynthesis pathway with **Dodemorph acetate** inhibition sites.

Quantitative Data

Ecotoxicity of Dodemorph Acetate

Organism	Endpoint	Value (mg/L)
Daphnia magna (Aquatic Invertebrate)	48-hour EC50	4.18
Pseudokirchneriella subcapitata (Aquatic Plant)	72-hour EC50 (growth rate)	3.59

Environmental Fate

Compartment	Parameter	Value
Soil	Half-life (DT50)	29 - 73 days

Experimental Protocols

Determination of Fungicidal Efficacy (EC50)

A common method to determine the efficacy of a fungicide is to calculate the half-maximal effective concentration (EC50). The following is a generalized protocol for assessing the efficacy of **Dodemorph acetate** against a powdery mildew pathogen, such as *Podosphaera xanthii*, on a host plant.

Objective: To determine the concentration of **Dodemorph acetate** that inhibits 50% of the fungal growth.

Materials:

- **Dodemorph acetate** stock solution of known concentration.
- Susceptible host plants (e.g., cucumber or melon seedlings).
- Spore suspension of the target powdery mildew fungus.

- Sterile distilled water.
- Surfactant (e.g., Tween 20).
- Growth chambers with controlled temperature and light conditions.
- Leaf discs or whole plants for inoculation.

Procedure:

- **Preparation of Fungicide Solutions:** Prepare a serial dilution of **Dodemorph acetate** from the stock solution to create a range of concentrations. A control solution with only water and surfactant should also be prepared.
- **Inoculation:** Inoculate the host plants or leaf discs with a uniform suspension of fungal spores.
- **Fungicide Application:** After a set incubation period to allow for infection establishment, apply the different concentrations of **Dodemorph acetate** solutions to the inoculated plants or leaf discs. Ensure complete coverage.
- **Incubation:** Place the treated plants or leaf discs in a growth chamber under optimal conditions for fungal growth.
- **Assessment:** After a defined period, assess the percentage of the leaf area covered by the fungus for each treatment and the control.
- **Data Analysis:** Plot the percentage of growth inhibition against the logarithm of the fungicide concentration. The EC50 value is then calculated from the resulting dose-response curve.

Analysis of Dodemorph Acetate Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general framework for the analysis of **Dodemorph acetate** residues in a plant matrix. Method optimization and validation are crucial for specific applications.

Objective: To extract and quantify **Dodemorph acetate** residues from a plant sample.

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the plant material (e.g., leaves, fruit).
- Weigh a subsample of the homogenate into a centrifuge tube.
- Add an appropriate extraction solvent (e.g., acetone or ethyl acetate).
- Shake or vortex vigorously to ensure thorough extraction.
- Centrifuge the sample to separate the solid and liquid phases.
- Collect the supernatant (the extract).

2. Cleanup (if necessary):

- For complex matrices, a cleanup step may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).
- Condition the SPE cartridge with the appropriate solvents.
- Load the extract onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute **Dodemorph acetate** with a suitable solvent.
- Concentrate the eluate under a gentle stream of nitrogen.

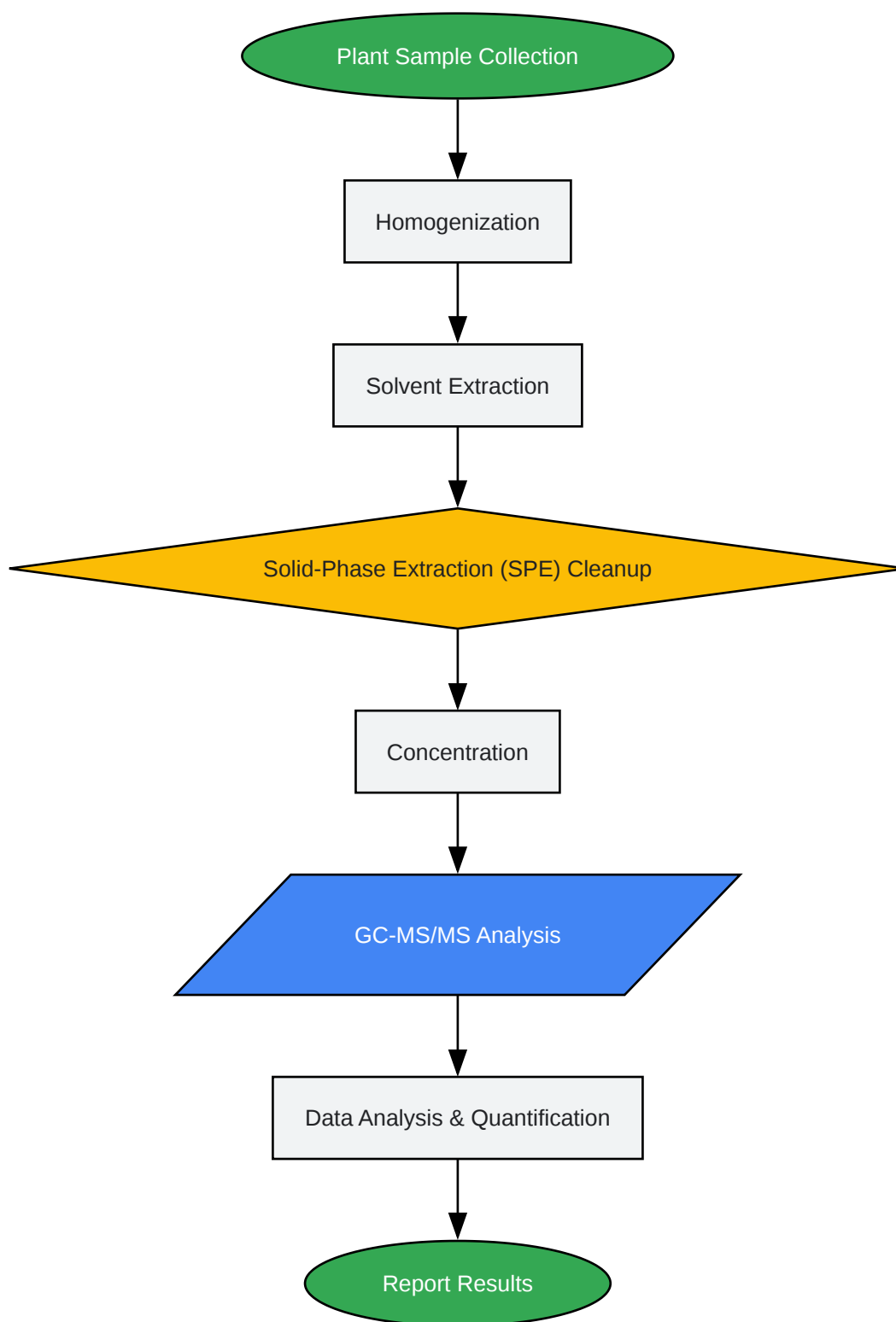
3. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity and sensitivity).
- Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).
- Injection: Splitless injection is commonly used for trace analysis.
- Oven Temperature Program: An optimized temperature gradient is used to separate **Dodemorph acetate** from other components in the extract. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.
- Mass Spectrometer Parameters:
- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: For a single quadrupole MS, Selected Ion Monitoring (SIM) of characteristic ions of **Dodemorph acetate** is used for quantification and confirmation. For a tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) is employed for enhanced specificity.

4. Quantification:

- Prepare a calibration curve using standard solutions of **Dodemorph acetate** of known concentrations.
- Quantify the amount of **Dodemorph acetate** in the sample by comparing its peak area to the calibration curve.

The workflow for a typical GC-MS analysis of **Dodemorph acetate** residue is depicted below.



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Generalized workflow for GC-MS analysis of **Dodemorph acetate**.

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